molecular formula C8H7ClN4 B11901147 6-Chloro-7-cyclopropyl-7H-purine CAS No. 1708288-66-7

6-Chloro-7-cyclopropyl-7H-purine

Cat. No.: B11901147
CAS No.: 1708288-66-7
M. Wt: 194.62 g/mol
InChI Key: IEUDGSZEZMYSLK-UHFFFAOYSA-N
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Description

6-Chloro-7-cyclopropyl-7H-purine is a chemical compound with the molecular formula C8H7ClN4 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-cyclopropyl-7H-purine typically involves the reaction of 6-chloropurine with cyclopropylzinc chloride. This cross-coupling reaction is facilitated by a palladium catalyst under inert conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-cyclopropyl-7H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Cyclopropanation: Ethyl diazoacetate in the presence of a copper catalyst.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 6-amino-7-cyclopropyl-7H-purine or 6-thio-7-cyclopropyl-7H-purine.

    Cyclopropanation: Formation of 6-(ethoxycarbonyl)cyclopropylpurine derivatives.

    Oxidation: Formation of purine oxides.

    Reduction: Formation of purine amines.

Scientific Research Applications

6-Chloro-7-cyclopropyl-7H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-7-cyclopropyl-7H-purine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to therapeutic effects such as antitumor activity .

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: A closely related compound with similar chemical properties but lacking the cyclopropyl group.

    6-Chloro-9H-purine: Another derivative with different substitution patterns.

    6-Chloro-8-methyl-9H-purine: A methylated analog with distinct biological activity.

Uniqueness

6-Chloro-7-cyclopropyl-7H-purine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

1708288-66-7

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

6-chloro-7-cyclopropylpurine

InChI

InChI=1S/C8H7ClN4/c9-7-6-8(11-3-10-7)12-4-13(6)5-1-2-5/h3-5H,1-2H2

InChI Key

IEUDGSZEZMYSLK-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C2C(=NC=N3)Cl

Origin of Product

United States

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